![molecular formula C17H17N3O B10842764 3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine CAS No. 742691-87-8](/img/structure/B10842764.png)
3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine is an organic compound that belongs to the class of phenylimidazoles. This compound contains a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields.
Méthodes De Préparation
The synthesis of 3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine involves several steps. One common synthetic route includes the reaction of 4-imidazol-1-yl-phenol with 3-bromopropylpyridine under basic conditions. The reaction typically uses a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Des Réactions Chimiques
3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified imidazole derivatives with altered functional groups.
Applications De Recherche Scientifique
3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and forming complexes that can inhibit or activate various enzymes and receptors. This interaction can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine is unique due to its specific structure and properties. Similar compounds include:
1-(4-Imidazol-1-yl-phenyl)-ethanone: Known for its antibacterial and antifungal activities.
4-(1H-Imidazol-1-yl)benzoic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
2-(4-Imidazol-1-yl-phenyl)-ethanol: Studied for its potential therapeutic applications.
These compounds share the imidazole ring but differ in their functional groups and overall structure, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
742691-87-8 |
|---|---|
Formule moléculaire |
C17H17N3O |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
3-[3-(4-imidazol-1-ylphenoxy)propyl]pyridine |
InChI |
InChI=1S/C17H17N3O/c1-3-15(13-18-9-1)4-2-12-21-17-7-5-16(6-8-17)20-11-10-19-14-20/h1,3,5-11,13-14H,2,4,12H2 |
Clé InChI |
GCRYIIOKZWQWIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CCCOC2=CC=C(C=C2)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




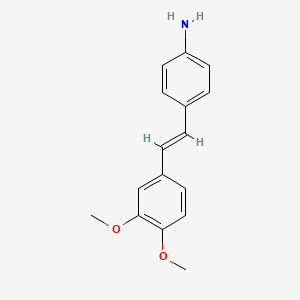
![3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B10842689.png)

![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)
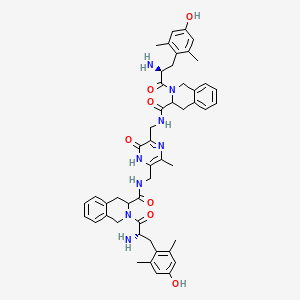
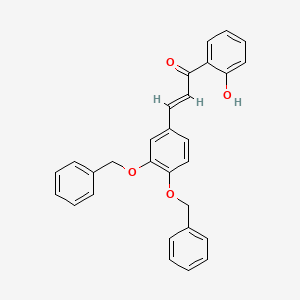
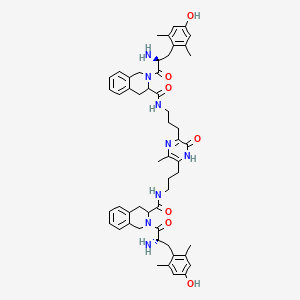
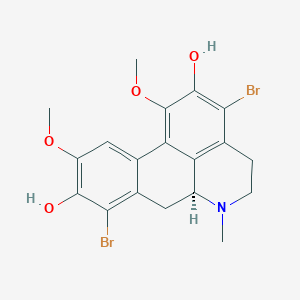
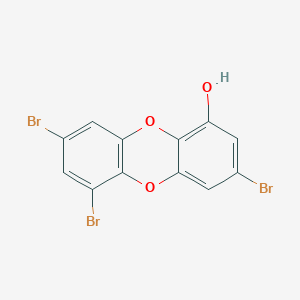
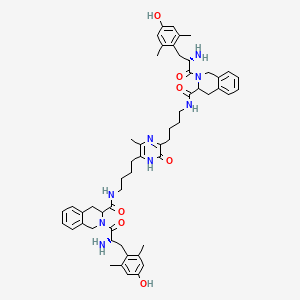

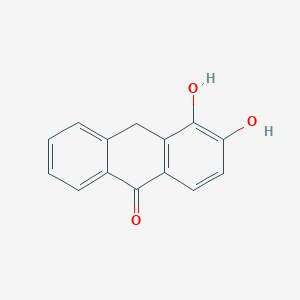
![3-[(Z)-2-phenylvinyl]pyridine](/img/structure/B10842751.png)